molecular formula C10H17Cl2N3OS B6351088 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride CAS No. 2108692-54-0

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride

Cat. No.: B6351088
CAS No.: 2108692-54-0
M. Wt: 298.2 g/mol
InChI Key: PBARSFUYPZESAV-WWPIYYJJSA-N
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Description

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with L-proline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Thiazole-based drugs: Such as sulfathiazole, which is used as an antibacterial agent.

Uniqueness

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride is unique due to its specific structure, which combines a thiazole ring with an L-proline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-13-8(6-15-7)5-12-10(14)9-3-2-4-11-9;;/h6,9,11H,2-5H2,1H3,(H,12,14);2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBARSFUYPZESAV-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CNC(=O)[C@@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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